3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furochromenone core with distinct substituents: a 4-chlorophenyl group at position 3, an ethyl chain at position 5, and a methyl group at position 8. This compound belongs to a class of heterocyclic molecules known for diverse bioactivities, including enzyme inhibition and phototherapeutic applications . Its structural features influence physicochemical properties such as lipophilicity (logP) and molecular weight, which are critical for pharmacokinetic behavior.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMHQZIYCUVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often involving a suitable diene and a dienophile in the presence of a catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Various substitution reactions can be performed to replace the chlorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures; †Predicted using substituent contributions; ‡Calculated from .
- Alkyl Chain Length at Position 5 : Replacing the ethyl group (C2) with a propyl (C3) chain (as in ) reduces molecular weight (338.8 vs. 364.8) but increases logP (5.5 vs. ~5.0), suggesting enhanced lipophilicity. Conversely, a phenyl group at position 5 (as in ) significantly elevates logP (6.0) due to aromatic hydrophobicity.
- Aryl Substituents at Position 3 : The 4-chlorophenyl group in the target compound contrasts with 4-methylphenyl () and other aryl groups. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl or methoxy groups .
Enzyme Inhibition Profiles
- CYP3A4 Inhibition: highlights that furanocoumarins with flexible side chains (e.g., alkenyl groups) exhibit stronger CYP3A4 inhibition. The target compound’s rigid ethyl chain may reduce activity compared to derivatives with unsaturated side chains (e.g., compound 9b in ).
- Immunoproteasome Inhibition: Psoralen derivatives with oxathiazolone warheads at position 3 show higher β5i subunit inhibition than those with simpler aryl groups (e.g., 4-chlorophenyl), suggesting the target compound may have moderate activity .
Structural Insights from Spectral Data
- NMR and IR Profiles: Similar compounds (e.g., and ) show characteristic signals for furanocoumarin cores (e.g., δH ~7.5 for aromatic protons, ν ~1730 cm⁻¹ for lactone C=O). Substituents like ethyl cause upfield shifts in adjacent protons, while chlorophenyl groups introduce distinct splitting patterns .
Biological Activity
3-(4-Chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromen family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves a multi-step organic synthesis process. The compound is synthesized through the cyclization of appropriate precursors under specific conditions. A common method includes:
- Starting Materials : 4-chlorobenzaldehyde and ethyl acetoacetate.
- Reagents : Sodium ethoxide as a base and ethanol as a solvent.
- Conditions : The reaction is usually conducted under reflux conditions to facilitate cyclization.
Biological Activity
The biological activity of this compound has been investigated in various studies, demonstrating a range of pharmacological effects.
Antimicrobial Activity
Research indicates that 3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 70 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising anticancer activity in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound activates caspases and increases the expression of pro-apoptotic proteins.
- Mechanism : Its action appears to be mediated by the inhibition of key signaling pathways such as AKT/mTOR.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furochromen compounds possess significant antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : In a study conducted on human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 25 µM, indicating potent anticancer effects compared to standard chemotherapeutics .
- Mechanistic Insights : Research published in Bioorganic Chemistry explored the mechanism by which furochromens induce apoptosis in glioma cells, revealing that these compounds can activate the intrinsic apoptotic pathway through mitochondrial dysfunction .
The precise mechanisms underlying the biological activities of 3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways leading to cell proliferation.
- Receptor Modulation : It can interact with cellular receptors that mediate apoptosis and cell survival signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
